3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Bioisosterism Hydrolytic Stability

3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole (CAS 1262412-45-2, molecular formula C₈H₃Cl₃N₂O, MW 249.5 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing a 2,4,6-trichlorophenyl moiety at the 3-position. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, conferring enhanced hydrolytic stability compared to its carbonyl-containing counterparts.

Molecular Formula C8H3Cl3N2O
Molecular Weight 249.5 g/mol
Cat. No. B12442926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H3Cl3N2O
Molecular Weight249.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C2=NOC=N2)Cl)Cl
InChIInChI=1S/C8H3Cl3N2O/c9-4-1-5(10)7(6(11)2-4)8-12-3-14-13-8/h1-3H
InChIKeyQCGGSKPEPYCTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole – Core Scaffold Properties and Procurement Identity


3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole (CAS 1262412-45-2, molecular formula C₈H₃Cl₃N₂O, MW 249.5 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing a 2,4,6-trichlorophenyl moiety at the 3-position. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, conferring enhanced hydrolytic stability compared to its carbonyl-containing counterparts [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical discovery programs, where the trichlorophenyl substituent introduces both lipophilicity and metabolic stability . The compound is commercially available from multiple suppliers for research-scale procurement.

Why 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole Cannot Be Readily Replaced by In-Class Analogs


Within the 1,2,4-oxadiazole chemical space, subtle variations in substituent position, chlorine substitution pattern, and regioisomeric form produce profound differences in target engagement and physicochemical properties. The 2,4,6-trichloro substitution pattern on the phenyl ring is not equivalent to the 2,3,4-trichloro configuration; even regioisomers sharing the same molecular formula (e.g., 3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole) exhibit distinct electronic distributions that affect receptor binding and metabolic fate [1]. Furthermore, the 1,2,4-oxadiazole isomer itself differs significantly from the 1,3,4-oxadiazole isomer in hydrolytic stability, hydrogen-bonding capacity, and bioisosteric fidelity to ester/amide groups, making blind substitution between oxadiazole regioisomers a scientifically unsound procurement practice [2]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole Procurement Decisions


Hydrolytic Stability Advantage Over Ester and Amide Bioisostere Counterparts

The 1,2,4-oxadiazole ring functions as a hydrolytically stable bioisostere for ester and amide groups, a property that directly benefits compounds like 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole. The oxadiazole ring resists hydrolysis under physiological conditions, unlike ester functionalities which undergo rapid enzymatic cleavage, and offers improved pharmacokinetic profiles compared to amide-bearing analogs [1]. This is a class-level advantage applicable to the target compound based on its core scaffold identity.

Medicinal Chemistry Bioisosterism Hydrolytic Stability

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold Properties

1,2,4-Oxadiazole and 1,3,4-oxadiazole regioisomers exhibit measurably different physicochemical and biological properties despite sharing the same atomic composition. The 1,2,4-oxadiazole isomer demonstrates superior bioisosteric mimicry of ester groups and differential hydrogen-bond acceptor capacity compared to the 1,3,4-isomer [1]. This regioisomeric distinction is critical because 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole and its hypothetical 1,3,4-oxadiazole analog would be expected to show divergent target binding and metabolic stability profiles.

Regioisomerism Physicochemical Properties Medicinal Chemistry

Synthetic Accessibility: Microreactor-Enabled Rapid Synthesis of 1,2,4-Oxadiazole Library Members

1,2,4-Oxadiazoles, including 3-aryl substituted variants, can be synthesized via a continuous microreactor sequence that reduces typical multi-day batch procedures to approximately 30 minutes, enabling rapid library generation and iterative SAR exploration . This synthetic efficiency is scaffold-specific to the 1,2,4-oxadiazole ring system and directly applicable to the target compound when 2,4,6-trichlorobenzonitrile is used as the starting material.

Flow Chemistry Microreactor Synthesis Library Production

Aryl Hydrocarbon Receptor (AHR) Activity: Cross-Compound Comparison of Trichlorophenyl Oxadiazole Analogs

The closely related analog 3-phenyl-5-(2,3,4-trichlorophenyl)-1,2,4-oxadiazole was assayed for AHR activation and showed an EC₅₀ >10,000 nM in a cell-based assay using the HC11 mouse mammary cell line, indicating negligible AHR agonism at this substitution pattern [1]. While direct data for 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole is not publicly available, the 2,4,6-trichloro vs. 2,3,4-trichloro substitution pattern difference is known to alter electronic distribution and steric profile, suggesting the target compound may exhibit distinct AHR activation properties that warrant direct measurement rather than extrapolation.

Aryl Hydrocarbon Receptor AHR Activation Trichlorophenyl SAR

Antibacterial Activity Potential: 1,2,4-Oxadiazole Class Demonstrates Superiority Over Commercial Bactericides

In a 2020 study of 1,2,4-oxadiazole derivatives, several compounds demonstrated EC₅₀ values against Xanthomonas oryzae pv. oryzae (Xoo) ranging from 19.44 to 36.25 μg/mL, significantly outperforming the commercial bactericides bismerthiazol (EC₅₀ = 77.46 μg/mL) and thiodiazole copper (EC₅₀ = 99.31 μg/mL) [1]. While 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole itself was not tested in this study, the data establishes that the 1,2,4-oxadiazole scaffold can deliver antibacterial potency 2–5 fold greater than current agrochemical standards, supporting the procurement of trichlorophenyl-substituted variants for antibacterial SAR exploration.

Antibacterial Xanthomonas oryzae Agrochemical

Recommended Application Scenarios for 3-(2,4,6-Trichlorophenyl)-1,2,4-oxadiazole Based on Differentiated Evidence


Medicinal Chemistry: Ester/Amide Bioisostere Replacement in Lead Optimization

When a lead series contains a metabolically labile ester or amide group, 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole can serve as a hydrolytically stable replacement based on the demonstrated bioisosteric properties of the 1,2,4-oxadiazole scaffold [1]. The trichlorophenyl substituent additionally provides enhanced lipophilicity (predicted logP ~3.5–4.0 range based on the 2,4,6-trichlorophenyl moiety) and resistance to oxidative metabolism, making this compound suitable for incorporation into lead series where metabolic stability is a key optimization parameter.

Agrochemical Discovery: Antibacterial Screening Against Phytopathogens

Given that 1,2,4-oxadiazole derivatives have demonstrated EC₅₀ values as low as 19.44 μg/mL against Xanthomonas oryzae pv. oryzae—representing a 4–5 fold improvement over commercial standards bismerthiazol and thiodiazole copper—3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole is a compelling candidate for inclusion in agrochemical antibacterial screening panels targeting rice bacterial leaf blight and related phytopathogens [2]. The electron-withdrawing trichlorophenyl group may further potentiate activity through enhanced membrane penetration.

Chemical Biology: AHR-Negative Tool Compound for Pathway Deconvolution

The closely related analog 3-phenyl-5-(2,3,4-trichlorophenyl)-1,2,4-oxadiazole exhibits negligible AHR activation (EC₅₀ >10,000 nM) [3]. If the 2,4,6-trichloro isomer similarly avoids AHR engagement, 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole could serve as an AHR-silent control compound in chemical biology studies where AHR pathway activation is a confounding variable. Direct AHR profiling of the target compound is recommended to confirm this hypothesis.

Synthetic Methodology: Microreactor-Compatible Building Block for Rapid Library Synthesis

The compatibility of 1,2,4-oxadiazole synthesis with continuous-flow microreactor technology (30-minute cycle time vs. 12–48 hours batch) makes 3-(2,4,6-trichlorophenyl)-1,2,4-oxadiazole an attractive building block for automated library production . Procurement of this compound as a validated starting material or intermediate enables integration into high-throughput parallel synthesis workflows where rapid SAR exploration is prioritized.

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